Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-
Overview
Description
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a glycine moiety attached to a quinoline ring system, which is further substituted with a chlorine atom and a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- typically involves the reaction of 6-chloro-3-hydroxyquinoline-2-carboxylic acid with glycine. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloro-2-quinolinol
- 4-Hydroxyquinoline
Uniqueness
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(6-chloro-3-hydroxyquinoline-2-carbonyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-7-1-2-8-6(3-7)4-9(16)11(15-8)12(19)14-5-10(17)18/h1-4,16H,5H2,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRMENUONDSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)O)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474466 | |
Record name | Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189359-08-8 | |
Record name | Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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